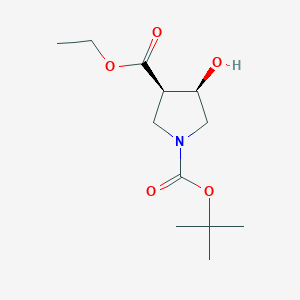
Barium dimetaphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium dimetaphosphate is an inorganic compound with the molecular formula Ba(PO₃)₂. It is a colorless solid that is insoluble in water but soluble in acidic solutions through slow dissolution. The compound is composed of barium cations (Ba²⁺) attached to a polyphosphate anion ((PO₃⁻)ₙ) and is known for its high melting point of 1560°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Barium dimetaphosphate can be synthesized through two primary methods:
-
Reaction of Barium Carbonate with Metaphosphoric Acid: [ \text{BaCO}_3 + 2\text{HPO}_3 \rightarrow \text{Ba(PO}_3\text{)}_2 + \text{CO}_2 + \text{H}_2\text{O} ] This reaction involves heating barium carbonate with metaphosphoric acid, resulting in the formation of this compound, carbon dioxide, and water .
-
Aqueous Reaction of Barium Chloride and Sodium Metaphosphate: [ \text{BaCl}_2 (\text{aq}) + 2\text{NaPO}_3 (\text{aq}) \rightarrow \text{Ba(PO}_3\text{)}_2 + 2\text{NaCl} ] This method involves mixing aqueous solutions of barium chloride and sodium metaphosphate, leading to the precipitation of this compound and sodium chloride .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of barium carbonate with metaphosphoric acid due to the simplicity and cost-effectiveness of the process. The reaction is carried out in a controlled environment to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Barium dimetaphosphate undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can participate in redox reactions, although specific examples are less common.
Substitution Reactions: The compound can undergo substitution reactions where the phosphate groups are replaced by other functional groups.
Common Reagents and Conditions:
Acidic Solutions: this compound is soluble in acidic solutions, which can facilitate various chemical reactions.
High Temperatures: The compound’s high melting point allows it to be used in high-temperature applications.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Barium dimetaphosphate has several scientific research applications, including:
Chemistry: It is used in the synthesis of other barium compounds and as a reagent in various chemical reactions.
Biology and Medicine: The compound is explored for its potential use in medical imaging and as a contrast agent due to its radiopaque properties.
Industry: this compound is used in the production of glasses, porcelains, and enamels.
Wirkmechanismus
The mechanism of action of barium dimetaphosphate involves its interaction with other chemical species through its phosphate groups. The barium cations can form complexes with various anions, while the phosphate groups can participate in condensation and hydrolysis reactions. These interactions are crucial in its applications in glass and ceramic production, where it helps to modify the properties of the final products .
Vergleich Mit ähnlichen Verbindungen
Barium Metaphosphate (Ba(PO₃)₂): Similar in composition but differs in the arrangement of phosphate groups.
Barium Polyphosphate: Contains longer chains of phosphate groups compared to barium dimetaphosphate.
Barium Hydrogen Phosphate (BaHPO₄): Contains hydrogen phosphate groups instead of metaphosphate groups
Uniqueness: this compound is unique due to its specific arrangement of phosphate groups and its high melting point. This makes it particularly useful in high-temperature applications and in the production of specialized glasses and ceramics .
Eigenschaften
IUPAC Name |
barium(2+);dioxido(oxo)phosphanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.2HO3P/c;2*1-4(2)3/h;2*(H,1,2,3)/q+2;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJIKBGDNBEQME-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][P+](=O)[O-].[O-][P+](=O)[O-].[Ba+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaO6P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13762-83-9 |
Source


|
| Record name | Barium dimetaphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013762839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![cobalt(2+);(1Z,11Z,19Z)-2,11,20,29,37,40-hexaza-38,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19,21,23,25,27,30(37),31(36),32,34-octadecaene-5,15,24,34-tetramine](/img/structure/B8218050.png)

![(1R,2R,5S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B8218066.png)



![4-Methoxypyrazolo[1,5-a]pyridin-5-amine](/img/structure/B8218100.png)
![[rel-(3aS,4S,6R,6aR)-4-(hydroxymethyl)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]methanol](/img/structure/B8218108.png)

![(5R)-2,7-diazaspiro[4.4]nonan-1-one;hydrochloride](/img/structure/B8218123.png)

![tert-butyl 8-oxa-3,10-diazabicyclo[4.3.1]decane-10-carboxylate](/img/structure/B8218145.png)

![(2R)-2-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)acetic acid](/img/structure/B8218153.png)
